

use of 1,3-Dibromo-2-nitrobenzene in pha

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Compound of Interest

Compound Name: 1,3-Dibromo-2-nitrobenzene

Cat. No.: B169743

An In-Depth Technical Guide to the Use of 1,3-Dibromo-2-nitrobenzene in Pharmaceutical Intermediate Synthesis

Abstract

1,3-Dibromo-2-nitrobenzene (CAS No: 13402-32-9) is a pivotal aromatic intermediate whose utility in pharmaceutical synthesis is derived from the l creates a molecule primed for selective and sequential functionalization. This guide provides an in-depth exploration of its reactivity, offering detailed substituted anilines, and heterocyclic systems like phenothiazines. The causality behind experimental choices is emphasized to provide researchers v

Introduction: The Strategic Value of 1,3-Dibromo-2-nitrobenzene

At the heart of modern medicinal chemistry is the need for building blocks that allow for the precise and controlled assembly of complex molecules.[3] orchestrated system.

- The Nitro Group as an Activating and Directing Moiety: The nitro group at the C2 position strongly deactivates the aromatic ring towards electrophil
- Differential Reactivity of Bromine Atoms: Crucially, the nitro group's powerful inductive and resonance electron-withdrawing effects create a signific regioselective, sequential cross-coupling reactions where one bromine can be functionalized while the other remains intact for a subsequent, differ

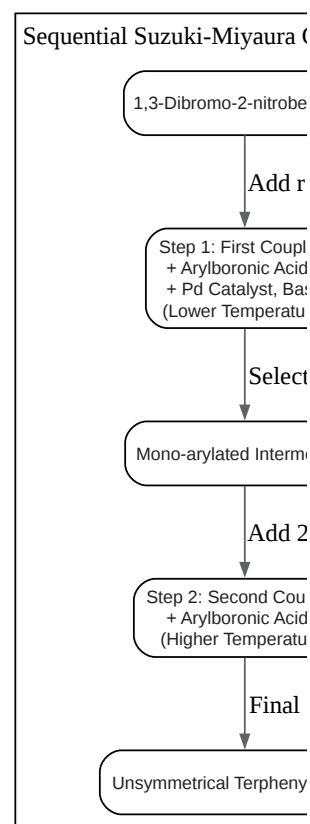
This capacity for controlled, stepwise elaboration makes it an invaluable precursor for generating libraries of compounds around a central scaffold, a c

Property	Value
CAS Number	13402-32-9
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂
Molecular Weight	280.90 g/mol
Appearance	White to yel
Melting Point	84 °C[2]
Key Applications	Pharmaceut

Application Note I: Synthesis of Unsymmetrical Terphenyl Scaffolds via Sequential

The p-terphenyl motif is a privileged scaffold found in compounds with a wide range of biological activities, including immunosuppressive, neuroprotec **1,3-Dibromo-2-nitrobenzene** provides an elegant and efficient one-pot solution.

Causality and Mechanism: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic addition to the palladium(0) catalyst than the other. By carefully controlling stoichiometry and reaction conditions, the first coupling can be achieved w can then be coupled with a different boronic acid, often requiring slightly more forcing conditions (e.g., higher temperature or a stronger base).

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Caption: Workflow for one-pot sequential Suzuki coupling.

Experimental Protocol: One-Pot Synthesis of an Unsymmetrical 2-Nitro-p-terphenyl Deriv

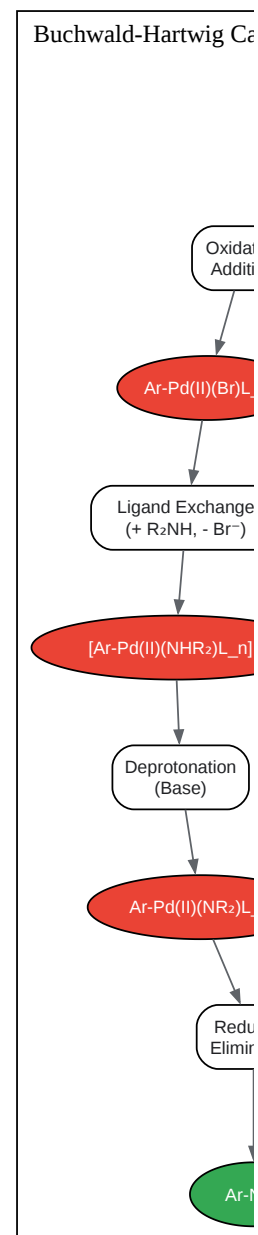
This protocol is a generalized representation. Optimization of catalyst, base, and temperature may be required for specific substrates.

- **Reaction Setup:** To a flame-dried Schlenk flask, add **1,3-Dibromo-2-nitrobenzene** (1.0 mmol, 1.0 equiv.), the first arylboronic acid (1.1 mmol, 1.1 equiv.), the Pd catalyst, and the base.
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
- **Catalyst and Solvent Addition:** Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). Add the solvent.
- **First Coupling:** Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS for the complete consumption of the starting material.
- **Second Coupling:** Once the first step is complete, cool the mixture slightly. Under a positive flow of argon, add the second, different arylboronic acid (1.1 mmol, 1.1 equiv.), the Pd catalyst, and the base.
- **Final Reaction:** Increase the temperature to 100 °C and stir for an additional 12-24 hours, or until the mono-arylated intermediate is fully consumed.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic phase over anhydrous sodium sulfate.
- **Purification:** Purify the crude residue by column chromatography on silica gel to yield the desired unsymmetrical terphenyl product.

Application Note II: Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The arylamine substructure is a cornerstone of modern pharmaceuticals, particularly prevalent in the domain of kinase inhibitors.^[6] The Buchwald-Hartwig amination of **1,3-Dibromo-2-nitrobenzene** as a substrate allows for the introduction of amine functionalities, which can be further diversified.

Causality and Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the the Pd(0) catalyst.[9] The electron-withdrawing nitro group accelerates the initial oxidative addition step.[10] Achieving selective mono-amination is a critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination of sterically hindered pro



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Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: Selective Mono-Amination

This protocol requires strict anhydrous and anaerobic conditions.

- Reaction Setup: In a glovebox, add **1,3-Dibromo-2-nitrobenzene** (1.2 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.0
- Reagent Addition: Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

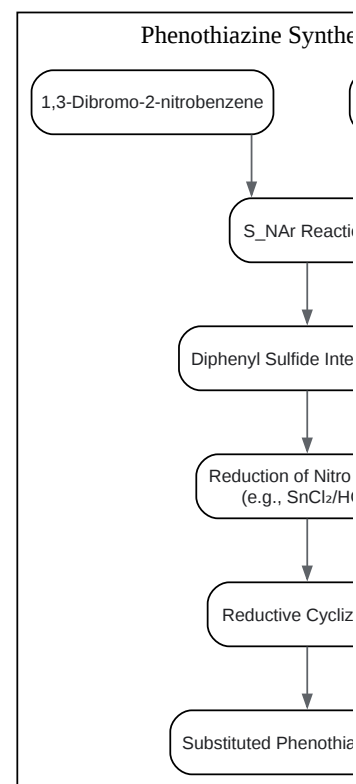
- Solvent and Amine: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (e.g., aniline,
- Reaction Execution: Seal the Schlenk tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction
- Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with
- Purification: Purify the crude product by flash column chromatography.

Parameter	Condition for Mono-Amination
Stoichiometry	1.1-1.2 eq. of dibromide per 1.0 eq. of amine
Catalyst/Ligand	Pd ₂ (dba) ₃ / XPhos or RuPhos
Base	NaOtBu, K ₃ PO ₄
Solvent	Toluene, Dioxane (Anhydrous)

Application Note III: A Synthetic Route to Phenothiazine Derivatives

Phenothiazines are a class of tricyclic heterocyclic compounds known for their wide range of pharmacological activities, most notably as antipsychotic starting point for the synthesis of substituted phenothiazines through a nucleophilic substitution and reductive cyclization sequence.

Synthetic Strategy: The core strategy involves first forming a 2-amino-2'-nitrodiphenyl sulfide intermediate via an S_NAr reaction between **1,3-Dibromo** formation. The subsequent and key step is an intramolecular reductive cyclization. The nitro group is reduced to an amine, which then attacks the ad



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Caption: Synthetic pathway to phenothiazines.

Conceptual Protocol: Synthesis of a Bromo-Phenothiazine Scaffold

- **Step 1: Thioether Formation (SNAr):** In a round-bottom flask, dissolve **1,3-Dibromo-2-nitrobenzene** (1.0 mmol) and 2-aminothiophenol (1.1 mmol) in a suitable solvent. Heat the reaction mixture and monitor the progress by TLC until the starting material is consumed. Cool the reaction, pour into water, and extract the diphenyl sulfide product with ethyl acetate. Purify if necessary.
- **Step 2: Reductive Cyclization:** Dissolve the purified diphenyl sulfide intermediate from Step 1 in ethanol or acetic acid. Add a reducing agent, such as sodium borohydride, and heat the mixture to an amine, which subsequently cyclizes intramolecularly.
- **Workup and Purification:** After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO_3) and extract with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Safety and Handling

1,3-Dibromo-2-nitrobenzene may cause skin and eye irritation.^[14] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment. For toxicological and handling information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Dibromo-2-nitrobenzene is a highly versatile and strategic building block for pharmaceutical intermediate synthesis. Its value lies in the electron-withdrawing nature of the nitro group, which facilitates the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the efficient and convergent synthesis of complex molecular architectures, such as those outlined in this guide demonstrate its broad utility and provide a foundation for researchers to leverage its unique reactivity in the development of novel pharmaceuticals.

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